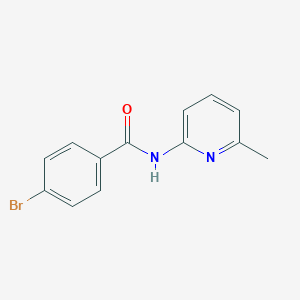

4-bromo-N-(6-methylpyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(6-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOSZUFBVHBOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Benzamide Derivatives in Contemporary Organic and Medicinal Chemistry Research

Benzamide (B126) derivatives form a cornerstone of modern organic and medicinal chemistry, exhibiting a wide array of pharmacological activities. These compounds are integral to the development of new therapeutic agents due to their diverse biological functions, which include antimicrobial, anti-inflammatory, and anticancer properties. nanobioletters.com The versatility of the benzamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the physicochemical and biological properties of the molecules to achieve desired therapeutic effects.

The amide linkage in benzamides is a key structural feature, providing stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. The aromatic rings of the benzamide structure can be substituted with various functional groups to modulate activity, solubility, and other pharmacokinetic properties. This adaptability has led to the development of numerous benzamide-containing drugs and has established this class of compounds as a privileged scaffold in drug discovery.

Rationale for Focused Academic Investigation of 4 Bromo N 6 Methylpyridin 2 Yl Benzamide

The specific structural features of 4-bromo-N-(6-methylpyridin-2-yl)benzamide provide a compelling rationale for its focused academic investigation. The presence and position of the bromo and methyl substituents are key to its scientific interest.

The 4-bromo substituent on the benzoyl ring is known to influence the electronic properties of the molecule and can enhance its biological activity. Halogen atoms, such as bromine, can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target. Studies on related compounds have shown that bromine substitution can enhance antimicrobial efficacy.

The N-(6-methylpyridin-2-yl) group introduces another layer of complexity and potential for specific interactions. The pyridine (B92270) ring is a common motif in medicinal chemistry, and its nitrogen atom can act as a hydrogen bond acceptor. The methyl group at the 6-position of the pyridine ring can have several effects. It can influence the molecule's conformation and steric profile, which may lead to more selective binding to a target protein. Additionally, the methyl group can impact the compound's metabolic stability.

The combination of these structural elements in a single molecule makes this compound a promising candidate for investigation in various research areas, particularly in the search for new bioactive compounds.

Overview of Key Research Areas and Methodological Approaches

Established Synthetic Routes for Benzamide (B126) Scaffold Formation

The formation of the core benzamide structure is a fundamental step, achievable through several reliable methods. These established routes provide the foundation for accessing this compound and related compounds.

Nucleophilic Acyl Substitution Approaches

The most conventional and widely employed method for constructing the amide bond in this compound is through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction pathway typically involves the coupling of an activated carboxylic acid derivative with an amine.

A common implementation of this strategy is the reaction between 4-bromobenzoyl chloride and 2-amino-6-methylpyridine. In this process, the highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amino group of the pyridine (B92270) derivative. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable amide bond. masterorganicchemistry.comlibretexts.org To drive the reaction to completion, a base such as triethylamine (B128534) or pyridine is often added to neutralize the hydrochloric acid byproduct. Analogous syntheses, such as the reaction of 4-bromobenzoyl chloride with 2-nitroaniline (B44862) or 4-methoxy-2-nitroaniline, have been reported to produce the corresponding N-substituted benzamides in good yields. researchgate.netnih.govresearchgate.net

The general mechanism is a two-step addition-elimination process. masterorganicchemistry.com The initial nucleophilic attack on the carbonyl carbon breaks the pi bond, forming a tetrahedral alkoxide intermediate. Subsequently, the carbonyl pi bond is reformed, and the leaving group (in this case, chloride) is expelled. masterorganicchemistry.comlibretexts.org

Table 1: Reaction Parameters for Nucleophilic Acyl Substitution

| Parameter | Condition | Purpose | Typical Yield (%) |

|---|---|---|---|

| Acylating Agent | 4-bromobenzoyl chloride | Electrophile | - |

| Amine | 2-amino-6-methylpyridine | Nucleophile | - |

| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Reaction Medium | - |

| Base | Triethylamine or Pyridine | Acid Scavenger | >90 |

| Temperature | Room Temperature to Reflux | To control reaction rate | - |

Titanium(IV) Chloride Mediated Amidation Reactions

An alternative to the acyl chloride method is the direct amidation of a carboxylic acid with an amine, facilitated by a Lewis acid catalyst such as titanium(IV) chloride (TiCl₄). researchgate.net This method avoids the need to pre-activate the carboxylic acid, offering a more direct route to the benzamide product. Titanium tetrachloride activates the carboxyl group, making it more susceptible to nucleophilic attack by the amine. researchgate.net

The reaction is typically performed by treating a mixture of 4-bromobenzoic acid and 2-amino-6-methylpyridine with TiCl₄ in a suitable solvent like pyridine at elevated temperatures. researchgate.net This one-pot condensation procedure has been shown to be effective for a wide range of substrates, affording amides in moderate to excellent yields. researchgate.net A similar protocol using titanium(IV) fluoride (B91410) (TiF₄) has also been developed for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org

Advanced Palladium-Catalyzed Cross-Coupling Strategies

The bromine atom on the this compound scaffold serves as a versatile handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These advanced methods allow for the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from this starting material.

Suzuki-Miyaura Coupling for Arylation of Brominated Benzamide Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov In the context of this compound, this reaction enables the arylation of the benzoyl moiety by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: libretexts.orgresearchgate.netuwindsor.ca

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzamide, forming a palladium(II) intermediate. libretexts.orguwindsor.ca

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, a process typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the desired biaryl product and regenerating the palladium(0) catalyst. libretexts.org

This methodology has been successfully applied to a variety of unprotected ortho-haloanilines, demonstrating its tolerance for substrates with free N-H groups. nih.govrsc.org A range of palladium catalysts, phosphine (B1218219) ligands, and bases can be employed to optimize the reaction for specific substrates. nih.govnih.gov

Table 2: Typical Components for Suzuki-Miyaura Coupling

| Component | Role | Example |

|---|---|---|

| Substrate | Aryl Halide Electrophile | This compound |

| Coupling Partner | Organoboron Nucleophile | Phenylboronic acid |

| Catalyst | Pd(0) source | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Stabilizes Pd center | Phosphines (e.g., CataXCium A) |

| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction Medium | Toluene (B28343), Dioxane |

Oxidative Coupling Protocols in Benzamide Synthesis

Oxidative coupling represents another advanced strategy for functionalizing the benzamide scaffold, distinct from reactions involving the bromo-substituent. These reactions typically involve the catalytic activation of a C-H bond, often at the ortho position of the benzoyl ring, followed by coupling with another molecule like an alkene or alkyne. snnu.edu.cnbohrium.com

For instance, rhodium-catalyzed oxidative coupling of benzamides with alkynes can lead to the synthesis of isoquinolone derivatives. snnu.edu.cnfigshare.com This process involves the chelation-assisted ortho C-H activation of the benzamide's phenyl ring. snnu.edu.cn Similarly, ruthenium-catalyzed protocols have been developed for the ortho-olefination of benzamides with unactivated alkenes. bohrium.com These methods provide a powerful means to construct more complex polycyclic structures from simple benzamide precursors. The mechanism of these reactions can be complex, with some computational studies suggesting multiple plausible pathways. acs.org

Derivatization and Functionalization Strategies

The chemical architecture of this compound offers multiple sites for derivatization and functionalization, enabling the synthesis of a diverse library of analogues.

The primary point of functionalization is the bromine atom on the benzoyl ring. As detailed, the Suzuki-Miyaura coupling is a premier method for introducing aryl or heteroaryl substituents at this position. nih.gov Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination, could potentially be used to introduce nitrogen-based nucleophiles.

Beyond the bromine, the benzamide scaffold itself can be modified. Oxidative coupling reactions provide a route to functionalize the ortho C-H bonds of the phenyl ring, leading to annulated products. snnu.edu.cnbohrium.com

Furthermore, the pyridine ring presents additional opportunities for derivatization. While the amide linkage deactivates the ring towards electrophilic substitution, advanced methods could potentially be employed to functionalize the carbon atoms of the pyridine moiety. The methyl group on the pyridine ring could also be a site for chemical modification through radical or oxidation reactions. The development of novel derivatization reagents continues to expand the toolkit for modifying such molecules for various applications, including their use as building blocks in the synthesis of pharmacologically active compounds. nih.govresearchgate.netacs.org

Introduction of Additional Substituents via Specific Reaction Pathways

The chemical structure of this compound features a bromine atom on the benzoyl ring, which serves as a versatile handle for introducing additional substituents through various cross-coupling reactions. The palladium-catalyzed Suzuki cross-coupling reaction is a prominent and powerful method for this purpose, enabling the formation of a carbon-carbon bond between the aryl bromide and a variety of organoboron compounds. nih.gov

This reaction allows for the strategic modification of the benzamide's core structure, introducing diverse aryl or heteroaryl moieties at the 4-position. The general pathway involves the reaction of this compound with a suitable boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov The choice of boronic acid directly determines the nature of the substituent introduced, allowing for the synthesis of a library of analogues with tailored electronic and steric properties.

The reaction's versatility is demonstrated by the successful incorporation of various functional groups on the coupling partner. Both electron-donating and electron-withdrawing groups can be tolerated on the boronic acid, leading to a wide array of substituted products. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions for Substituent Introduction This table is illustrative, based on established Suzuki reaction principles.

| Starting Material | Boronic Acid | Catalyst / Base | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4'-methoxy-N-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide |

| This compound | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 3'-chloro-N-(6-methylpyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide |

Synthesis of Thioamide and Thiourea (B124793) Analogues

The modification of the amide linkage in this compound to form thioamide and thiourea analogues represents a significant structural transformation. These sulfur-containing isosteres can exhibit distinct chemical properties and biological activities compared to their oxygen-containing counterparts.

Thioamide Analogue Synthesis

The conversion of the amide group to a thioamide is typically achieved through a thionation reaction. This involves treating the parent amide with a thionating agent that facilitates the replacement of the carbonyl oxygen atom with a sulfur atom. Common reagents for this transformation include Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. chemrxiv.org The reaction is generally performed in an anhydrous, high-boiling point solvent such as toluene or xylene. The direct thionation of this compound would yield its corresponding thioamide, 4-bromo-N-(6-methylpyridin-2-yl)benzothioamide.

Table 2: General Reaction for Thioamide Synthesis

| Starting Material | Reagent | Solvent | Product |

|---|

Thiourea Analogue Synthesis

The synthesis of N-acyl thiourea analogues is a multi-step process that builds the thiourea moiety from precursor molecules. A common and effective method involves the generation of an acyl isothiocyanate intermediate, which is then condensed with the appropriate amine. nih.govresearchgate.net

For the synthesis of the thiourea analogue of this compound, the process begins with the conversion of 4-bromobenzoic acid to its more reactive acyl chloride derivative, 4-bromobenzoyl chloride, often using thionyl chloride. researchgate.net The acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govresearchgate.net This step forms the key intermediate, 4-bromobenzoyl isothiocyanate.

This intermediate is highly electrophilic and reacts readily with a nucleophilic amine. nih.gov The final step involves the condensation of 4-bromobenzoyl isothiocyanate with 2-amino-6-methylpyridine. The nucleophilic addition of the amine to the isothiocyanate yields the target N-acyl thiourea derivative, N-((4-bromobenzoyl)carbamothioyl)-6-methylpyridin-2-amine. nih.gov This synthetic approach has been successfully used to prepare N-acyl thioureas bearing a 6-methylpyridine moiety. nih.gov

Table 3: Synthetic Pathway for N-Acyl Thiourea Analogue

| Step | Reactant 1 | Reactant 2 | Key Intermediate / Product |

|---|---|---|---|

| 1 | 4-bromobenzoic acid | Thionyl chloride | 4-bromobenzoyl chloride |

| 2 | 4-bromobenzoyl chloride | Ammonium thiocyanate | 4-bromobenzoyl isothiocyanate |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectral Interpretation

An FT-IR spectrum of this compound would be expected to display a series of absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations would include the N-H stretching of the amide group, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is another prominent feature, usually appearing in the region of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations would be anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) and pyridine rings would likely produce signals between 1400 and 1600 cm⁻¹. The C-N stretching of the amide linkage and the C-Br stretching vibration would also be present at lower frequencies. A detailed analysis of the precise peak positions and intensities would confirm the presence of these functional groups and provide insights into the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

Proton (¹H) NMR Spectral Characterization

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift. The protons on the 4-bromophenyl ring would exhibit a characteristic AA'BB' system, appearing as two doublets. The three protons on the 6-methylpyridine ring would each produce distinct signals, with their chemical shifts and coupling patterns (doublets or triplets) providing information about their relative positions. The methyl group protons would be expected to appear as a singlet in the upfield region of the spectrum. The integration of each signal would correspond to the number of protons it represents.

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be the most downfield signal, typically appearing around 160-170 ppm. The aromatic carbons of both the bromophenyl and methylpyridinyl rings would resonate in the 110-160 ppm range. The carbon atom attached to the bromine would have a characteristic chemical shift, and the methyl carbon would appear as a sharp signal at the highest field (lowest ppm value).

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Pathways

HR-MS is essential for determining the precise elemental composition of a molecule. For this compound (C₁₃H₁₁BrN₂O), HR-MS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Analysis of the fragmentation pattern would offer further structural confirmation, revealing how the molecule breaks apart under ionization, which can be correlated with its structural features.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular and Crystal Structure Determination

While the specific experimental data for this compound is not currently available, the application of these powerful analytical methods is fundamental to the complete structural characterization of this and other novel chemical compounds.

Analysis of Molecular Conformation and Dihedral Angles

The three-dimensional arrangement of this compound is characterized by a non-planar conformation. The spatial relationship between the 4-bromophenyl ring and the 6-methylpyridin-2-yl moiety is defined by the dihedral angle between the planes of these two aromatic systems.

In a related compound, 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, the benzene and pyridine rings are inclined to one another by 26.86 (9)°. For 4-bromo-N-(2-hydroxyphenyl)benzamide, the two aromatic rings are inclined by 80.7 (2)°. These examples from similar molecular structures highlight the common non-coplanar arrangement of the aromatic rings in benzamide derivatives, a feature that is also expected in this compound. The exact dihedral angle for the title compound, however, would be contingent on the specific electronic and steric influences of the bromo and methyl substituents.

A comprehensive analysis of the molecular conformation of this compound would necessitate the precise determination of the following dihedral angles from single-crystal X-ray diffraction data:

| Dihedral Angle | Description |

| C(ar-phenyl)-C(ar-phenyl)-C(carbonyl)-N(amide) | Torsion angle defining the orientation of the carbonyl group relative to the phenyl ring. |

| C(carbonyl)-N(amide)-C(ar-pyridyl)-C(ar-pyridyl) | Torsion angle defining the orientation of the amide bond relative to the pyridyl ring. |

| Phenyl Ring Plane vs. Pyridyl Ring Plane | The angle between the two aromatic ring systems. |

Note: The specific atoms for the dihedral angles would be determined from the crystallographic information file (CIF) of the compound.

Characterization of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds are critical in stabilizing the conformation of a molecule. In derivatives of N-arylbenzamides, the potential for such interactions exists, particularly involving the amide proton and a suitably positioned acceptor atom.

For instance, in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, an intramolecular N—H···O hydrogen bond is observed, leading to the formation of an S(6) ring motif. Similarly, in 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, an intramolecular N—H···O hydrogen bond is present.

In the case of this compound, an intramolecular hydrogen bond could potentially form between the amide hydrogen (N-H) and the nitrogen atom of the pyridine ring. The geometry of this interaction, including the donor-acceptor distance and the bond angle, would be a determining factor in its strength and influence on the molecular conformation.

The key parameters for characterizing this potential intramolecular hydrogen bond are presented in the table below, which would be populated with data from experimental crystallographic analysis.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(amide) | H | N(pyridyl) |

Investigation of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

The arrangement of molecules in the solid state is dictated by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. These interactions create specific packing motifs that define the crystal lattice.

C-H···O and N-H···O Interactions

In the crystal structures of related benzamide compounds, intermolecular hydrogen bonds involving the amide group are common. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor.

In the context of this compound, one would anticipate the presence of intermolecular N-H···O hydrogen bonds, where the amide proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. Additionally, weaker C-H···O interactions, involving aromatic or methyl C-H donors and the carbonyl oxygen acceptor, are also plausible and contribute to the cohesion of the crystal packing.

A detailed crystallographic study would provide the geometric parameters of these interactions, as outlined in the following table:

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation on A |

| N(amide) | H | O(carbonyl) | |||||

| C(phenyl) | H | O(carbonyl) | |||||

| C(pyridyl) | H | O(carbonyl) | |||||

| C(methyl) | H | O(carbonyl) |

π-π Stacking Interactions

Aromatic π-π stacking interactions are another crucial non-covalent force that influences the crystal packing of molecules containing aromatic rings. These interactions occur between the electron-rich π-systems of adjacent aromatic rings.

In the crystal packing of related structures, such as methyl 4-bromo-3,5-dimethoxybenzoate, π–π stacking interactions are observed to link molecules. The geometry of these interactions, including the centroid-to-centroid distance between the rings and the slip angle, determines their strength.

The following table summarizes the key parameters used to characterize π-π stacking interactions, which would be derived from the crystal structure data.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Centroid-to-Plane Distance (Å) | Slip Angle (°) |

| Phenyl···Phenyl | ||||

| Pyridyl···Pyridyl | ||||

| Phenyl···Pyridyl |

Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo N 6 Methylpyridin 2 Yl Benzamide

Density Functional Theory (DFT) Based Computational Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are utilized to predict a wide array of molecular properties by calculating the electron density of a system. For 4-bromo-N-(6-methylpyridin-2-yl)benzamide, DFT studies offer insights into its geometric and electronic nature. Such calculations are typically performed using a functional, like B3LYP, combined with a basis set, such as cc-pVDZ, to achieve a balance between accuracy and computational cost.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C(ar)-C(ar)-C=O | ~180° |

| Dihedral Angle | C=O-N-C(py) | ~180° (for a planar conformer) |

| Note: These are typical, illustrative values. Actual calculated values may vary based on the level of theory and basis set used. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these orbitals is also informative. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO tends to be found on the electron-deficient regions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates high kinetic stability |

| Note: These values are illustrative examples derived from DFT calculations. |

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates a "harder," less reactive molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Local reactivity descriptors, often derived from methods like Hirshfeld population analysis, can pinpoint specific atomic sites prone to nucleophilic or electrophilic attack.

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Hypothetical Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 eV |

| Note: These values are calculated from the hypothetical HOMO/LUMO energies in Table 2. |

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to validate the molecular structure. Discrepancies between theoretical and experimental values can often be explained by solvent effects or intermolecular interactions present in the experimental sample but not in the gas-phase computational model.

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Type | Calculated Chemical Shift (ppm) |

| H (Amide) | ¹H | ~8.5 - 9.5 |

| H (Aromatic) | ¹H | ~7.0 - 8.2 |

| H (Methyl) | ¹H | ~2.5 |

| C (Carbonyl) | ¹³C | ~165 - 170 |

| C (Aromatic/Pyridine) | ¹³C | ~110 - 155 |

| C (Methyl) | ¹³C | ~20 - 25 |

| Note: These are representative chemical shift ranges. Precise values depend on the specific electronic environment of each nucleus. |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate different potential values. MESP is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks.

Red Regions: Indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring.

Blue Regions: Indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide hydrogen.

Green Regions: Represent neutral or near-zero potential.

The MESP map for this compound would highlight the electrophilic nature of the amide hydrogen and the nucleophilic character of the carbonyl oxygen.

Non-Linear Optical (NLO) Properties Prediction

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant NLO properties often possess a large dipole moment and an extended π-conjugated system that facilitates intramolecular charge transfer.

The presence of electron-donating (methyl group) and electron-withdrawing (bromo and carbonyl groups) moieties in this compound suggests it may exhibit NLO properties. Calculations would involve determining the components of the polarizability and hyperpolarizability tensors. A large value for the total first hyperpolarizability (β₀) would indicate a potentially strong NLO response. These theoretical predictions can guide the experimental synthesis and characterization of new materials with potential applications in optical technologies.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscape and dynamic motions of this compound. While specific, in-depth MD simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of the technique allow for a theoretical exploration of its likely behavior.

MD simulations would track the atomic positions of the molecule over time by solving Newton's equations of motion. This methodology provides insights into the molecule's flexibility, particularly the rotational freedom around the amide bond and the bonds connecting the phenyl and pyridinyl rings. Key dihedral angles would be monitored to identify the most stable conformations and the energy barriers between them.

Key Expected Dynamic Behaviors:

Ring Torsions: The dihedral angles between the benzamide (B126) and methyl-pyridine ring systems would be a primary focus, revealing the preferred spatial orientation of these two aromatic moieties.

Methyl Group Rotation: The methyl group on the pyridine ring would exhibit near-free rotation.

A representative data table from a hypothetical MD simulation is presented below to illustrate the type of information that would be generated.

Interactive Data Table: Hypothetical Dihedral Angle Analysis from MD Simulation

| Dihedral Angle (Atoms Defining Angle) | Average Angle (degrees) | Standard Deviation (degrees) | Predominant Conformation(s) |

| C(ar)-C(O)-N-C(py) | 175.8 | 15.2 | Trans |

| C(ar)-C(ar)-C(O)-N | -25.3 | 20.5 | Twisted |

| C(O)-N-C(py)-C(py) | 45.1 | 30.8 | Non-planar |

Note: This data is illustrative and not from an actual published study on this specific molecule.

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, providing a graphical representation of close contacts between neighboring molecules. For this compound, this analysis would highlight the key interactions that govern its solid-state packing.

The Hirshfeld surface is typically mapped with properties like dnorm, which identifies regions of intermolecular contact, with red areas indicating shorter, more significant contacts (like hydrogen bonds) and blue areas representing longer contacts. A two-dimensional "fingerprint plot" is also generated, which summarizes the distribution of different types of intermolecular contacts.

Based on the chemical structure of this compound, the following intermolecular interactions would be anticipated and quantified by Hirshfeld surface analysis:

N-H···N Hydrogen Bonds: A primary interaction would likely involve the amide hydrogen atom and the nitrogen atom of the pyridine ring of a neighboring molecule, forming a significant hydrogen bond.

C-H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen donors and the carbonyl oxygen acceptor are also expected to contribute to the crystal packing.

π-π Stacking: The aromatic phenyl and pyridinyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Halogen Bonding: The bromine atom could participate in halogen bonding with electronegative atoms on adjacent molecules.

The relative contributions of these interactions can be quantified from the fingerprint plot. A hypothetical breakdown is presented in the table below.

Interactive Data Table: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Percentage Contribution (%) | Key Features |

| H···H | 45.2 | Represents the largest contribution to the surface, typical for organic molecules. |

| C···H / H···C | 20.5 | Indicative of C-H···π interactions and general van der Waals contacts. |

| N···H / H···N | 15.8 | Highlights the significant N-H···N hydrogen bonding. |

| O···H / H···O | 9.7 | Represents C-H···O interactions. |

| Br···H / H···Br | 5.3 | Shows contacts involving the bromine atom. |

| Other | 3.5 | Includes C···C, C···N, and other minor contacts. |

Note: This data is illustrative and based on the expected interactions for this molecular structure, not from a specific published study.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Bromo N 6 Methylpyridin 2 Yl Benzamide Analogues

Influence of Halogenation on Molecular Reactivity and Biological Target Affinity

The introduction of halogen atoms is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.

The bromine atom at the 4-position (para-position) of the benzene (B151609) ring in 4-bromo-N-(6-methylpyridin-2-yl)benzamide is pivotal to its molecular profile. This substitution influences the molecule's electronic properties, hydrophobicity, and potential for specific binding interactions.

The bromine atom is an electron-withdrawing group via induction, yet it is also a weak deactivator in electrophilic aromatic substitution. Its presence on the benzamide (B126) ring can significantly alter the electron density across the molecule, which can affect the strength of the amide bond and the interactions with biological targets. In studies of related N-aromatic amides, the presence of a 4-bromo substituent has been shown to be a key feature. For instance, in a series of N-(2-nitrophenyl)benzamides, the 4-bromo derivative was synthesized to study its structural and supramolecular behavior. spu.edu.sy

Furthermore, the lipophilicity of a molecule, often quantified by the partition coefficient (log P), is a critical factor for its pharmacokinetic profile, including its ability to cross cell membranes. spu.edu.sy The bromo-substituent generally increases the lipophilicity of a compound, which can enhance its affinity for hydrophobic pockets within a target protein. However, an optimal level of hydrophobicity is often required, as excessively high lipophilicity can lead to poor solubility and non-specific binding. spu.edu.sy

In some contexts, halogen atoms can participate in halogen bonding, a non-covalent interaction with a nucleophilic site on a biological target, which can contribute to binding affinity and selectivity. The specific contribution of the bromine atom in this compound would be highly dependent on the topology of its specific biological target. In some pyridine (B92270) derivatives, however, halogen atoms have been associated with lower antiproliferative activity, indicating that their effect is highly context- and target-dependent. mdpi.com

| Feature | Influence of 4-Bromo Substituent | Rationale/Example |

| Electronic Effect | Electron-withdrawing (inductive) | Modifies electron density of the benzamide moiety, potentially influencing amide bond stability and interactions with target residues. spu.edu.sy |

| Hydrophobicity (Lipophilicity) | Increases log P | Can enhance binding to hydrophobic pockets in target proteins but may decrease aqueous solubility if excessively high. spu.edu.sy |

| Steric Profile | Moderate size | The size of the bromine atom can influence the conformational preferences of the molecule and its fit within a binding site. |

| Binding Interactions | Potential for Halogen Bonding | Can form specific, stabilizing interactions with nucleophilic atoms (e.g., oxygen, nitrogen) in a protein's active site. |

| Biological Activity | Target-Dependent | In some series, halogens enhance activity (e.g., 5-chloro substitution in N-(pyrazin-2-yl)benzamides nih.gov), while in others they may decrease it mdpi.com. |

Impact of Methyl Group Substitution on the Pyridine Ring (e.g., at 6-position)

The methyl group at the 6-position of the pyridine ring is another critical determinant of the compound's activity. Its primary influence is likely through steric and electronic effects.

Sterically, the methyl group is positioned adjacent to the amide nitrogen, which can have significant consequences. It can restrict the rotation around the N-C(pyridine) bond, locking the molecule into a specific conformation. This pre-organization can be entropically favorable for binding if the preferred conformation matches the geometry of the target's binding site. Conversely, it could introduce steric hindrance that prevents optimal binding. In studies of related N-((6-methylpyridin-2-yl)carbamothioyl)benzamide, the presence of the 6-methyl group was a defining feature of the synthesized compound. nih.govnih.gov

Electronically, the methyl group is a weak electron-donating group. This can increase the electron density of the pyridine ring and modulate the basicity of the pyridine nitrogen. Such changes can affect the molecule's ability to form hydrogen bonds or engage in other electronic interactions with the target protein. For example, in the synthesis of N-(pyridin-2-yl)-benzamide derivatives, the presence of a methyl group on the pyridine ring was found to slightly reduce the reaction yield, hinting at its electronic or steric influence. acs.org

Substituent Effects on Benzamide and Pyridine Moiety

The nature of the substituents—whether they are electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CF₃)—plays a crucial role. mdpi.com

Electron-donating groups can increase the electron density on the aromatic rings, potentially enhancing interactions with electron-deficient areas of a receptor. They can also act as hydrogen bond donors or acceptors (e.g., -OH, -NH₂).

Electron-withdrawing groups decrease the electron density and can be important for interactions with electron-rich pockets. They can also participate in hydrogen bonding.

In a study of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, nitro-containing compounds (strongly electron-withdrawing) showed higher cytotoxic activity against the PC3 cancer cell line, while methoxylated derivatives (electron-donating) were more potent as enzyme inhibitors. nih.gov This highlights how different electronic properties can be leveraged for different biological outcomes.

Steric bulk is another major factor. Bulky groups can provide better van der Waals contacts within a large binding pocket, but they can also cause steric clashes that reduce affinity. In a series of antimycobacterial N-(pyrazin-2-yl)benzamides, short alkyl groups like methyl and ethyl at the 4-position of the benzene ring were found to be optimal for activity. nih.gov

The position of a substituent on the aromatic rings (ortho, meta, para) is critical. A substituent at the para-position, like the bromine in the title compound, extends into a specific region of the binding pocket. Moving it to the meta or ortho position would reorient this interaction and could drastically alter binding affinity.

In a study of histone deacetylase (HDAC) inhibitors, a 2'-amino substituent on the anilide ring of benzamide derivatives was found to be indispensable for inhibitory activity, while the 3'- and 4'-isomers were inactive, demonstrating the critical importance of substituent placement for interacting with the enzyme. acs.org Similarly, for N-(pyrazin-2-yl)benzamides, derivatives with a 5-chloro substitution on the pyrazine (B50134) ring were generally more active than their 6-chloro positional isomers. nih.gov

| Substituent Type | Effect on Activity | Example from Analogous Series |

| Electron-Withdrawing (e.g., -NO₂) on Benzamide | Can increase cytotoxicity. | Nitro-containing derivatives of a thiadiazol-benzamide series showed higher activity against PC3 cancer cells. nih.gov |

| Electron-Donating (e.g., -OCH₃) on Benzamide | Can increase enzyme inhibition. | Methoxylated derivatives were potent inhibitors of the 15-lipoxygenase-1 enzyme. nih.gov |

| Short Alkyl (e.g., -CH₃, -C₂H₅) on Benzamide | Can be optimal for activity. | 4-Methyl and 4-ethyl N-(5-chloropyrazin-2-yl)benzamides showed the best antimycobacterial activity. nih.gov |

| Halogen (e.g., -Cl) on Pyridine/Pyrazine | Position is critical. | 5-Chloro substitution on the pyrazine ring led to higher activity than 6-chloro substitution in antimycobacterial agents. nih.gov |

| Amino (-NH₂) on Anilide | Position is critical. | A 2'-amino group was essential for HDAC inhibition, while 3'- and 4'-amino groups resulted in inactive compounds. acs.org |

Comparison with Structurally Similar Benzamide and Heterocyclic Hybrid Analogues

The SAR of this compound can be further understood by comparing it to related chemical scaffolds.

N-(Pyrazin-2-yl)benzamides: These are "retro-amide" analogues of other known antimycobacterial agents. SAR studies showed that substitution on the pyrazine ring and the benzamide ring significantly impacted activity and cytotoxicity. For instance, N-(5-chloropyrazin-2-yl)benzamides with hydroxy substituents on the benzene ring displayed a broad spectrum of activity against mycobacteria, bacteria, and fungi. nih.gov This suggests that the nature of the heteroaromatic ring (pyridine vs. pyrazine) is a key determinant of the biological activity profile.

Benzensulfonamide Analogues: In some series, replacing the benzamide core with a benzenesulfonamide (B165840) can have a dramatic effect. In one study of carbonic anhydrase inhibitors, N-substitution of a sulfonamide group with a pyridine ring abolished the desired inhibitory activity, indicating that the primary sulfonamide group was essential for binding to the zinc ion in the enzyme's active site. nih.gov This underscores the specific role of the amide linker in the title compound for its interactions.

Hedgehog (Hh) Signaling Pathway Inhibitors: A series of 4-(2-pyrimidinylamino)benzamide derivatives were developed as potent inhibitors of the Hh pathway. nih.govnih.gov These compounds share the benzamide core but feature a pyrimidinylamino group instead of a pyridinyl group. The SAR for this series was extensively explored, leading to potent drug candidates. nih.gov This shows that the N-aryl benzamide scaffold is a versatile template for targeting diverse biological pathways.

This comparative analysis reveals that while the N-(pyridin-2-yl)benzamide core is a privileged scaffold in medicinal chemistry, its biological activity is highly tunable and exquisitely sensitive to the specific nature and placement of substituents on both of its aromatic ring systems.

Evaluation of Heteroaromatic Ring Systems (e.g., Thiophene (B33073), Pyrazole (B372694), Imidazo[1,2-a]pyridine (B132010), Thiazole)

The core structure of this compound serves as a scaffold for extensive Structure-Activity Relationship (SAR) studies. A common strategy in medicinal chemistry involves the isosteric replacement of the phenyl ring or the pyridine ring with other heteroaromatic systems to modulate physiochemical properties, binding affinity, and metabolic stability. nih.gov The evaluation of various heteroaromatic rings such as thiophene, pyrazole, imidazo[1,2-a]pyridine, and thiazole (B1198619) has provided valuable insights into the structural requirements for biological activity.

Thiophene: The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding interactions. nih.gov In a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, which are structurally related to this compound, SAR studies revealed key insights. A library of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides was synthesized via Suzuki Miyaura cross-coupling from a 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide intermediate. mdpi.com These compounds were evaluated for their antibacterial activity against Extended-Spectrum-β-Lactamase (ESBL)-producing E. coli. mdpi.comresearchgate.net The results indicated that analogues with a 4-fluorophenyl (4a) and a 3-methoxyphenyl (B12655295) (4c) at the 5-position of the thiophene ring exhibited the highest antibacterial activity. mdpi.com SAR analysis of these thiophene-2-carboxamide derivatives highlighted that the presence of amino groups on the thiophene ring can be more potent than hydroxyl or methyl substitutions. nih.gov

Interactive Data Table: Antibacterial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues mdpi.comresearchgate.net

| Compound | R Group (at 5-position of thiophene) | Inhibition Zone (mm) |

| 4a | 4-Fluorophenyl | 22 |

| 4b | 4-Chlorophenyl | 18 |

| 4c | 3-Methoxyphenyl | 21 |

| 4d | 4-Methoxyphenyl | 19 |

| 4e | 4-(trifluoromethyl)phenyl | 15 |

| 4f | 3-Fluorophenyl | 18 |

| 4g | 2-Fluorophenyl | 17 |

| 4h | Phenyl | 16 |

Pyrazole: The pyrazole scaffold is a key feature in numerous FDA-approved drugs and is known for its diverse biological activities. sigmaaldrich.comjapsonline.com In the context of benzamide analogues, modifications of the pyrazole ring are crucial for determining activity. For instance, in a series of pyrazole-based inhibitors, 3,5-diphenylpyrazole (B73989) derivatives showed high inhibitory activity. nih.gov The introduction of different functional groups at various positions of the pyrazole ring can modulate activity by addressing specific binding pockets. nih.gov SAR studies on pyrazolyl acylhydrazones and amides have shown that the substitution pattern on the pyrazole nucleus is critical for antiproliferative and antioxidant activities. nih.gov For example, the reaction of pyrazole derivatives with various aldehydes and acyl chlorides allows for a divergent synthesis approach to explore this chemical space. nih.gov

Imidazo[1,2-a]pyridine: The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in several marketed drugs and its broad range of biological applications. researchgate.net A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogues were designed and evaluated as potent inhibitors of the B-RAFV600E kinase. nih.govdaneshyari.com This scaffold has also been extensively studied for developing agents against tuberculosis, with some compounds showing activity against multidrug-resistant strains. researchgate.netnih.gov SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers at specific positions resulted in nanomolar potency. nih.gov The N-benzylcarboxamide derivatives of this scaffold also demonstrated potent activity. nih.gov

Thiazole: Thiazole-containing compounds are of significant interest due to their wide array of pharmacological properties. nih.gov The investigation of N-(thiazol-2-yl)-benzamide analogues as antagonists of the Zinc-Activated Channel (ZAC) has provided detailed SAR information. nih.gov In this series, modifications to both the thiazole ring and the benzamide (phenyl) ring were explored. nih.gov It was found that substitutions at the 4- and 5-positions of the thiazole ring directly impact antagonist activity. nih.gov Similarly, a study on (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, which contains the 4-bromo-benzamide moiety, demonstrated potent inhibition of the elastase enzyme. nih.gov

Pharmacophore Modeling and Ligand-Based Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model serves as a 3D query to search compound databases for novel molecules with the potential for similar biological effects. nih.govnih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov The process involves aligning a set of active molecules to identify common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

For a compound like this compound, a ligand-based virtual screening (LBVS) approach would typically start with a known active molecule. nih.gov Using this reference structure, large chemical databases can be screened to find structurally similar compounds. nih.govnih.gov This process can be combined with other computational methods in a hierarchical or consensus approach to improve the efficiency of identifying potential hits. nih.gov

For example, in studies of related benzamide derivatives, pharmacophore models have been successfully developed and used for virtual screening. zkginternational.commdpi.com A study on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors used 3D-QSAR (Quantitative Structure-Activity Relationship) techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to generate contour maps. nih.gov These maps highlight regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity, guiding the design of new, more potent analogues. nih.gov Such an approach could be applied to this compound to explore modifications on the bromophenyl and methylpyridine rings to enhance target affinity and selectivity.

In Silico Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. mdpi.comresearchgate.net This technique is instrumental in understanding drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates. researchgate.net The process involves placing the ligand in the active site of the receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com

While specific docking studies for this compound against a defined target are not publicly detailed, studies on closely related analogues provide significant insights into its likely binding behavior.

Identification of Favorable Binding Interactions and Active Site Residues

Molecular docking studies on analogues of this compound have successfully identified key interactions and active site residues that are likely crucial for its biological activity.

For instance, in the docking study of (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, which shares the 4-bromobenzamide (B181206) moiety, against the elastase enzyme, specific interactions were identified. The analysis revealed that the compound forms a hydrogen bond with the Gln34 residue of the enzyme and engages in hydrophobic interactions with several other residues, including Asn76, Glu80, and Tyr38. nih.gov

Similarly, docking studies of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues against β-lactamase from E. coli showed that the most potent compounds fit well into the binding pocket. mdpi.comresearchgate.net These studies highlighted that both hydrogen bonding and hydrophobic (π-interactions) are crucial for stabilizing the ligand-receptor complex. mdpi.com For example, the docking of a 4-fluorophenyl substituted analogue revealed hydrogen bonds with specific amino acid residues, contributing to its high inhibitory activity. mdpi.com

In another relevant study on N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors of ROCK1 kinase, docking analysis showed hydrogen bond interactions with key residues in the hinge loop (M156) and the catalytic lysine (B10760008) (K105). nih.gov The analysis also identified π-π stacking interactions with a gatekeeper residue (F368). nih.gov These types of interactions, particularly the hydrogen bonds formed by the amide linker and the hydrophobic interactions of the aromatic rings, are highly likely to be involved in the target recognition of this compound.

Interactive Data Table: Predicted Interactions for Benzamide Analogues from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| (Z)-4-bromo-N-(...)-benzamide | Elastase | Gln34, Asn76, Glu80, Tyr38 | Hydrogen Bond, Hydrophobic | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | β-lactamase (E. coli) | R44, E64, R65, A172, T264 | Hydrogen Bond, Hydrophobic | mdpi.com |

| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 Kinase | M156, K105, F368 | Hydrogen Bond, π-π Stacking | nih.gov |

| Pyridine-thiourea derivatives | S. aureus receptor | ARG 76, GLY 101 | Hydrogen Bond | mdpi.com |

These examples collectively suggest that the amide group of this compound is a critical hydrogen bonding motif, while the 4-bromophenyl and 6-methylpyridin-2-yl rings likely engage in hydrophobic and π-stacking interactions within the target's active site.

Mechanistic Research on in Vitro Biological Activities of 4 Bromo N 6 Methylpyridin 2 Yl Benzamide Analogues

Investigation of Anti-infective Mechanisms

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the exploration of novel chemical scaffolds for antimicrobial drug discovery. Benzamide (B126) derivatives, including analogues of 4-bromo-N-(6-methylpyridin-2-yl)benzamide, have been a subject of interest in this area due to their diverse biological activities. This section delves into the mechanistic studies of their potential as anti-infective agents, focusing on their antimycobacterial and antibacterial properties.

Antimycobacterial Activity and Inhibitory Effects (e.g., against Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgent need for new therapeutic agents. nih.gov Research into N-substituted benzamides has revealed promising candidates with significant antimycobacterial potential.

A study on N-pyrazinylbenzamides, which are retro-amide analogues of known antimycobacterial N-phenylpyrazine-2-carboxamides, demonstrated that specific substitution patterns are crucial for activity. nih.gov While many of the retro-amides showed lower potency compared to their parent compounds, they exhibited more favorable cytotoxicity profiles. nih.gov Notably, N-(5-chloropyrazin-2-yl)benzamides with small alkyl groups at the 4-position of the benzene (B151609) ring, such as methyl and ethyl, displayed the most promising activity against Mtb, with Minimum Inhibitory Concentrations (MICs) of 6.25 and 3.13 µg/mL, respectively. nih.gov This suggests that the core benzamide structure, with appropriate substitutions on both the acyl and amine fragments, is a viable pharmacophore for antimycobacterial activity.

Another related series of compounds, the N-alkyl nitrobenzamides, have been investigated as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. mdpi.com The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were particularly potent, with MIC values as low as 16 ng/mL. mdpi.com The lipophilicity of the N-alkyl chain was found to be a critical parameter modulating their activity. mdpi.com These findings highlight that benzamide derivatives can target key mycobacterial enzymes, providing a mechanistic basis for their action.

Although direct studies on this compound are limited, the structure-activity relationships of related benzamides suggest that this compound warrants investigation as a potential antimycobacterial agent. The presence of the bromo substituent on the benzoyl moiety and the methyl-substituted pyridine (B92270) ring could influence its lipophilicity and binding to mycobacterial targets.

Table 1: Antimycobacterial Activity of Selected Benzamide Analogues

| Compound Series | Specific Analogue | Target Organism | MIC | Reference |

|---|---|---|---|---|

| N-pyrazinylbenzamides | N-(5-chloropyrazin-2-yl)-4-methylbenzamide | M. tuberculosis H37Rv | 6.25 µg/mL | nih.gov |

| N-pyrazinylbenzamides | N-(5-chloropyrazin-2-yl)-4-ethylbenzamide | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

| N-alkyl nitrobenzamides | 3,5-dinitro derivatives | M. tuberculosis | 16 ng/mL | mdpi.com |

Antibacterial Activity against Drug-Resistant Bacterial Strains

The increasing prevalence of drug-resistant bacteria, such as extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, New Delhi metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, and extensively drug-resistant (XDR) Salmonella Typhi, poses a severe threat to modern medicine. Research into novel antibacterial agents has explored various chemical structures, including those related to this compound.

A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, close structural analogues of the title compound, demonstrated significant antibacterial efficacy against an ESBL-producing clinical strain of E. coli ST131. nih.govmdpi.com The synthesized compounds exhibited notable zones of inhibition, with some analogues showing high activity. mdpi.comresearchgate.net This indicates that the N-(methylpyridin-2-yl)amide moiety is a promising scaffold for developing agents against such resistant strains.

Furthermore, another class of related compounds, pyrazine (B50134) carboxamides, has been investigated for activity against XDR S. Typhi. nih.gov A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated. One of the compounds in this series displayed the most potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL and a minimum bactericidal concentration (MBC) of 12.5 µg/mL against XDR S. Typhi. nih.gov This highlights the potential of the bromophenylamide scaffold in combating highly resistant Gram-negative bacteria.

While direct evidence for the activity of this compound against NDM-1 producing Klebsiella pneumoniae is not yet available, the promising results against other multidrug-resistant Gram-negative pathogens suggest that this is a valuable area for future investigation.

Table 2: Antibacterial Activity of Benzamide and Carboxamide Analogues against Drug-Resistant Bacteria

| Compound Series | Specific Analogue | Target Organism | Activity | Reference |

|---|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | Analogue 4a | ESBL-producing E. coli ST131 | High activity | mdpi.comresearchgate.net |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | Analogue 4c | ESBL-producing E. coli ST131 | High activity | mdpi.comresearchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Analogue 5d | XDR S. Typhi | MIC: 6.25 µg/mL, MBC: 12.5 µg/mL | nih.gov |

One of the primary mechanisms of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. nih.gov Therefore, the discovery of β-lactamase inhibitors is a key strategy to overcome this resistance.

In the study of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against ESBL-producing E. coli, molecular docking studies were performed to elucidate the potential mechanism of action. nih.govmdpi.com The results indicated that these compounds could bind to the active site of the β-lactamase enzyme. mdpi.comresearchgate.net The binding was stabilized by hydrogen bonding and hydrophobic interactions, suggesting that these carboxamide analogues may act as inhibitors of this critical resistance enzyme. mdpi.com This provides a plausible mechanistic basis for their observed antibacterial activity against ESBL-producing strains.

While direct enzymatic assays on this compound have not been reported, the findings from its thiophene (B33073) analogues strongly suggest that it and related benzamides could be promising candidates for β-lactamase inhibition. Further enzymatic studies are warranted to confirm this hypothesis and to determine the spectrum of activity against different classes of β-lactamases.

Modulation of Neurological Receptor Systems

Beyond their anti-infective potential, benzamide derivatives have also been investigated for their ability to modulate the activity of key receptors in the central nervous system (CNS). This section explores the research into the effects of this compound analogues on neuronal nicotinic acetylcholine (B1216132) receptors and metabotropic glutamate (B1630785) receptors.

Negative Allosteric Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes, and their dysfunction is implicated in several neurological disorders. nih.gov A study focused on the discovery of novel nAChR modulators identified a class of benzamide analogues as negative allosteric modulators (NAMs) of these receptors. nih.govnih.gov

The lead compound in this study was 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, a very close structural analogue of the title compound. nih.gov This molecule was found to inhibit the activity of human α4β2 nAChRs with an IC₅₀ value of 6.0 µM, showing a preference of approximately 5-fold over human α3β4 nAChRs. nih.govnih.gov The study also included the synthesis and evaluation of 26 analogues to establish structure-activity relationships, confirming that the N-(6-methylpyridin-2-yl)benzamide scaffold is a key pharmacophore for this activity. nih.govnih.gov This research strongly suggests that this compound itself is highly likely to be a negative allosteric modulator of nAChRs. The bromo-substitution at the 4-position of the benzoyl ring would be a key variation to explore within this chemical class for optimizing potency and subtype selectivity.

Table 3: Negative Allosteric Modulatory Activity of a Benzamide Analogue on nAChRs

| Compound | Target Receptor | IC₅₀ | Reference |

|---|---|---|---|

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Human α4β2 nAChRs | 6.0 µM | nih.govnih.gov |

Antagonistic Activity on Metabotropic Glutamate Receptor Subtype 5 (mGluR5)

The metabotropic glutamate receptor subtype 5 (mGluR5) is another important CNS target involved in excitatory neurotransmission, and its modulation has therapeutic potential for various neurological and psychiatric disorders. nih.gov Research has identified several series of benzamide derivatives as potent mGluR5 antagonists.

One study detailed the development of 3-(pyridin-2-yl-ethynyl)benzamides as negative allosteric modulators of mGluR5. nih.gov Starting from a high-throughput screening hit, potent antagonists were developed with IC₅₀ values in the low nanomolar range. nih.gov Another highly relevant study reported on four series of 3,5-disubstituted-phenyl ligands, including a (6-methylpyridin-2-yl)ethynyl series, as potent mGluR5 antagonists. nih.gov These compounds were found to be full antagonists with activities ranging from low nanomolar to subnanomolar. nih.gov

These findings, demonstrating that benzamides containing a pyridine or methyl-substituted pyridine moiety can effectively antagonize mGluR5, provide a strong rationale for investigating this compound for similar activity. The substitution pattern of the title compound fits the general structural features of these known mGluR5 antagonists, making it a compelling candidate for further evaluation in this context.

Table 4: Antagonistic Activity of Benzamide Analogues on mGluR5

| Compound Series | Activity | Potency | Reference |

|---|---|---|---|

| 3-(pyridin-2-yl-ethynyl)benzamides | Negative Allosteric Modulators | IC₅₀ < 50 nM | nih.gov |

| (6-methylpyridin-2-yl)ethynyl-3,5-disubstituted-phenyls | Full Antagonists | Low nanomolar to subnanomolar | nih.gov |

Enzyme Inhibition Profiling

The inhibitory effects of various compounds analogous to this compound have been investigated against several enzymes. This section focuses on the in vitro enzymatic inhibitory activities of these related molecules.

Alkaline Phosphatase Inhibitory Activity

While no direct studies on the alkaline phosphatase (ALP) inhibitory activity of this compound are currently available, research on structurally related compounds, such as other benzamide and bromo-containing derivatives, provides valuable insights into their potential as ALP inhibitors.

Bromo-levamisole has been identified as a potent and selective uncompetitive inhibitor of human liver ALP, with a Ki value of 2.8 x 10⁻⁶ M at pH 10.5. nih.gov The inhibitory action is attributed to the imidazole (B134444) ring and the phenyl group of the molecule. nih.gov In another study, a series of bi-heterocyclic benzamides were synthesized and evaluated for their inhibitory effects on ALP. nih.govbohrium.com One of the compounds demonstrated non-competitive inhibition with a Ki of 1.15 μM. nih.gov

Furthermore, a series of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides were synthesized and showed promising ALP inhibitory activity. nih.gov One of the derivatives exhibited an IC50 value of 0.420 µM, which was more potent than the standard inhibitor, KH2PO4 (IC50 = 2.80 µM). nih.gov Molecular docking studies suggested that the oxadiazole ring's nitrogen atom interacts with the amino acid His265 in the enzyme's active site. nih.gov

In a study of pyrazolo-oxothiazolidine derivatives, compounds with a bromo group at the para position of a phenyl ring showed some inhibitory activity against calf intestinal alkaline phosphatase (CIAP), although less than other halogenated analogues. nih.gov This suggests that the position and steric properties of the halogen substituent can influence the inhibitory potential. nih.gov

Table 1: Alkaline Phosphatase Inhibitory Activity of Analogous Compounds

| Compound/Derivative Class | Enzyme Source | Inhibition Type | IC50/Ki Value | Reference |

| Bromo-levamisole | Human liver | Uncompetitive | Ki = 2.8 x 10⁻⁶ M | nih.gov |

| Bi-heterocyclic benzamide | Not specified | Non-competitive | Ki = 1.15 μM | nih.gov |

| N-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | Not specified | Not specified | IC50 = 0.420 µM | nih.gov |

| Pyrazolo-oxothiazolidine with p-bromo-phenyl | Calf intestinal | Not specified | Less active than other halogenated derivatives | nih.gov |

Cellular Antiproliferative and Antitumor Activity (In Vitro Models)

Analogues of this compound have demonstrated notable antiproliferative and antitumor activities in various in vitro cancer models.

A series of m-(4-morpholinoquinazolin-2-yl)benzamides were evaluated for their antiproliferative effects against several human cancer cell lines. nih.gov One of the most potent compounds, T10, displayed significant activity against HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), U-87 MG (glioblastoma), and A549 (lung carcinoma) cell lines. nih.govnih.gov

Another study investigated a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, which exhibited dose-dependent antiproliferative activity against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. waocp.orgnih.gov

The antiproliferative activity of pyridine derivatives has been shown to be influenced by the presence and position of certain functional groups, with -OMe, -OH, -C=O, and -NH2 groups enhancing activity, while halogen atoms or bulky groups tend to decrease it. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Analogous Compounds

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | HCT-116 | < 4 µM | nih.govnih.gov |

| m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | MCF-7 | < 4 µM | nih.govnih.gov |

| m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | U-87 MG | Not specified | nih.gov |

| m-(4-morpholinoquinazolin-2-yl)benzamide (T10) | A549 | Not specified | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC | 76.3 µg/mL | waocp.orgnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | waocp.orgnih.gov |

Mechanisms of Cell Growth Inhibition (e.g., Cell Cycle Arrest Induction)

The antiproliferative activity of benzamide and related heterocyclic compounds often involves the induction of cell cycle arrest and apoptosis.

For instance, a potent m-(4-morpholinoquinazolin-2-yl)benzamide derivative, T10, was found to arrest HCT-116 cells in the G2/M and G0/G1 phases of the cell cycle and induce apoptosis. nih.govnih.gov Further investigation revealed that this compound can block the PI3K/Akt/mTOR signaling pathway. nih.gov

Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. nih.govmdpi.com These compounds were found to arrest the cell cycle at different phases depending on the cell line and the specific compound. For example, one derivative induced G1/S arrest in A549 and MDA-MB-231 cells, while another arrested the G2/S phase in MDA-MB-231 and SKOV3 cells. mdpi.com

A novel phenylpropanoid derivative, Sinkiangenone B, was also reported to arrest the cell cycle at the G0/G1 phase in AGS gastric cancer cells. rsc.org This was accompanied by an increase in the expression of p16, p27, and RB proteins and a decrease in p53, Cdk2, Cdk4, cyclin D1, and cyclin E. rsc.org

Antioxidant Properties of Related Thiourea (B124793) Derivatives

Thiourea derivatives that are structurally related to the benzamide core of this compound have been investigated for their antioxidant properties.

Several N-acyl thiourea derivatives incorporating a thiazole (B1198619) or pyridine nucleus have been synthesized and evaluated for their antioxidant potential. nih.gov The total antioxidant capacity (TAC) was assessed using the DPPH method, with some compounds exhibiting significant activity. nih.gov

In another study, the antioxidant activity of various thiourea derivatives was examined. hueuni.edu.vn Compounds like 1,3-bis(3,4-dichlorophenyl)thiourea showed promising activity against DPPH and ABTS radicals. The mechanism of action is suggested to be through hydrogen atom transfer (HAT). hueuni.edu.vn

Table 3: Antioxidant Activity of Related Thiourea Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

| N-acyl thiourea derivatives with thiazole/pyridine | DPPH | Compound 1i showed the highest TAC | nih.gov |

| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH, ABTS | Active against both radicals | hueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH, ABTS | IC50(DPPH) = 0.710 ± 0.001 mM; IC50(ABTS) = 0.044 ± 0.001 mM | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH, ABTS | IC50(DPPH) = 11.000 ± 0.015 mM; IC50(ABTS) = 2.400 ± 0.021 mM | hueuni.edu.vn |

Coordination Chemistry of 4 Bromo N 6 Methylpyridin 2 Yl Benzamide Derived Ligands and Their Metal Complexes

Design and Synthesis of Complexing Ligands based on the Benzamide (B126) Scaffold

The benzamide framework provides a robust and tunable platform for the design of complexing ligands. The core structure, containing both an amide and a pyridine (B92270) ring, presents multiple potential donor atoms for coordination with metal ions. The synthesis of these ligands often involves the reaction of a substituted benzoyl chloride with an appropriate aminopyridine derivative.

For instance, the synthesis of 4-bromo-N-(6-methylpyridin-2-yl)benzamide can be achieved through the reaction of 4-bromobenzoyl chloride with 2-amino-6-methylpyridine (B158447). researchgate.net Variations in the substituents on both the benzoyl and pyridine rings allow for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the coordination geometry and reactivity of the resulting metal complexes. umn.edunih.gov The presence of the bromine atom on the benzoyl ring and the methyl group on the pyridine ring in this compound are key design elements that can impact the ligand's coordination behavior and the properties of its metal complexes.